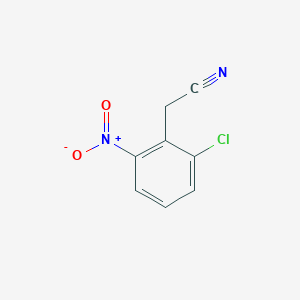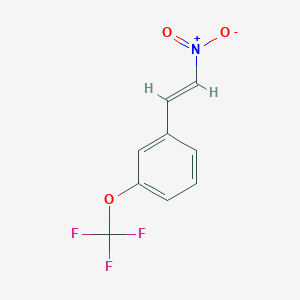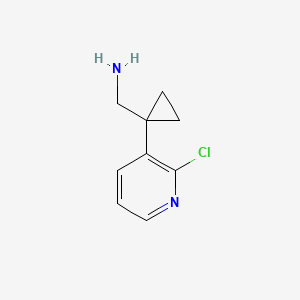
2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a difluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve high yields and purity. For instance, the use of anhydrous conditions and inert atmosphere can be crucial to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism by which 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound has a similar difluoroacetic acid moiety but with a fluorosulfonyl group, which can alter its reactivity and applications.
2,2-Difluoro-2-(trifluoromethyl)acetic acid:
Uniqueness
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluoroacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C9H12F2N2O2 |
|---|---|
Molekulargewicht |
218.20 g/mol |
IUPAC-Name |
2,2-difluoro-2-[1-(2-methylpropyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12F2N2O2/c1-6(2)4-13-5-7(3-12-13)9(10,11)8(14)15/h3,5-6H,4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
HIMYKKHTNUYRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C=N1)C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


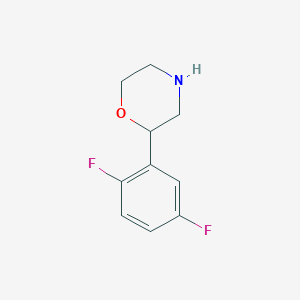
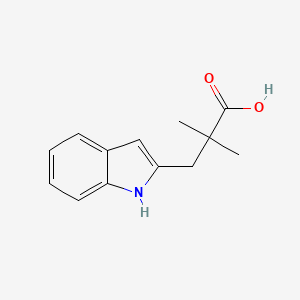
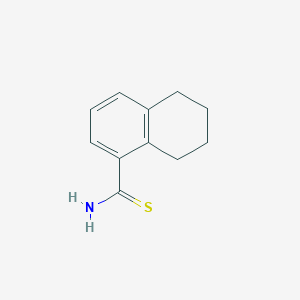

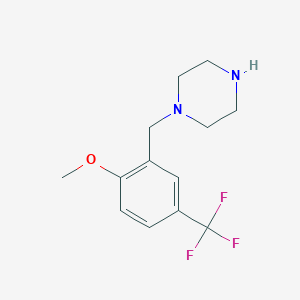
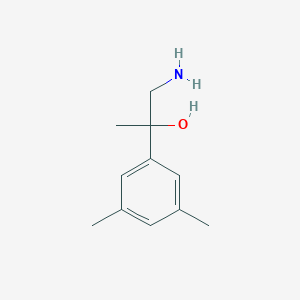

![5-Azaspiro[2.3]hexane-5-carboxamide](/img/structure/B13595680.png)

